Ac-PAL-AMC
Overview
Description
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC) is a fluorogenic substrate specifically designed for the 20S proteasome LMP2/β1i subunit. This compound is widely used in biochemical assays to measure proteasome activity by releasing the fluorescent moiety 7-amino-4-methylcoumarin upon cleavage .
Mechanism of Action
Target of Action
Ac-PAL-AMC, also known as 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide, is a fluorogenic substrate that is specific for the 20S proteasome LMP2/β1i activity . The 20S proteasome is a multi-protease complex that plays a vital role in maintaining protein homeostasis and regulating numerous cellular processes .
Mode of Action
The compound interacts with its target, the immunoproteasome , a variant of the proteasome that is often upregulated in disease states such as inflammatory diseases and cancer . This compound is preferentially cleaved by immunoproteasomes compared to constitutive proteasomes . Upon cleavage, 7-amino-4-methylcoumarin (AMC) is released .
Biochemical Pathways
The cleavage of this compound by the immunoproteasome affects the ubiquitin-proteasome system (UPS), a pathway that plays a crucial role in maintaining protein homeostasis . The release of AMC can be used to quantify the activity of the β1i/LMP2 subunit of the 20S immunoproteasome .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 50 mm . This solubility could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The cleavage of this compound by the immunoproteasome and the subsequent release of AMC allows for the quantification of the activity of the β1i/LMP2 subunit of the 20S immunoproteasome . This can provide valuable insights into the functioning of the immunoproteasome in various disease states .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability could be affected by the presence of DMSO or similar solvents
Biochemical Analysis
Biochemical Properties
1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide interacts with the β1i/LMP2 subunit of the 20S immunoproteasome . The interaction is characterized by the cleavage of the compound, which results in the release of AMC. The fluorescence of AMC can then be used to quantify the activity of the β1i/LMP2 subunit .
Cellular Effects
The effects of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide on cells are primarily related to its role as a substrate for the β1i/LMP2 subunit of the 20S immunoproteasome . By quantifying the activity of this subunit, researchers can gain insights into various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide involves its interaction with the β1i/LMP2 subunit of the 20S immunoproteasome . This interaction leads to the cleavage of the compound and the release of AMC, whose fluorescence can be used to quantify the activity of the β1i/LMP2 subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps :
Coupling of Acetyl-Proline: Acetylation of proline is achieved using acetic anhydride in the presence of a base such as pyridine.
Sequential Peptide Coupling: The acetylated proline is then coupled with alanine and leucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Attachment of 7-amino-4-methylcoumarin: The final step involves coupling the peptide with 7-amino-4-methylcoumarin using similar peptide coupling reagents.
Industrial Production Methods
Industrial production of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin follows the same synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by the 20S proteasome LMP2/β1i subunit . The hydrolysis reaction cleaves the peptide bond, releasing the fluorescent moiety 7-amino-4-methylcoumarin.
Common Reagents and Conditions
Reagents: The primary reagent is the 20S proteasome LMP2/β1i subunit.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature (37°C).
Major Products
The major product formed from the hydrolysis of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured using a fluorimeter .
Scientific Research Applications
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is extensively used in scientific research for the following applications :
Biochemical Assays: It is used as a substrate to measure the activity of the 20S proteasome LMP2/β1i subunit in various biochemical assays.
Drug Discovery: The compound is used in screening assays to identify potential inhibitors of the 20S proteasome LMP2/β1i subunit, which could be developed into therapeutic agents for diseases such as cancer and autoimmune disorders.
Cell Biology: Researchers use Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin to study proteasome function and regulation in cells.
Immunology: The compound helps in understanding the role of the immunoproteasome in antigen processing and presentation.
Comparison with Similar Compounds
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is unique in its specificity for the 20S proteasome LMP2/β1i subunit. Similar compounds include :
Acetyl-norleucyl-Prolyl-norleucyl-Leucyl-7-amino-4-methylcoumarin (Ac-nLPnLD-AMC): A substrate for the β1 subunit of the proteasome.
Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC): A substrate for the β5 and β5i subunits of the proteasome.
These compounds differ in their peptide sequences and specificity for different proteasome subunits, making Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin particularly valuable for studying the LMP2/β1i subunit .
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJPVHDZSJFFDM-NDXORKPFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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